Cas no 956004-47-0 (Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te)

Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane scaffold with a carboxylate ester functional group. Its stereospecific (1s,5r) configuration and dimethyl substitution at the 6-position enhance structural stability and steric selectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. The strained bicyclic framework contributes to unique reactivity, particularly in cycloaddition and ring-opening reactions. The ester group allows for further derivatization, facilitating its use as a versatile intermediate in medicinal chemistry. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. This compound is particularly useful in the development of bioactive molecules and chiral catalysts.
Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te structure
956004-47-0 structure
Product Name:Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te
CAS No:956004-47-0
MF:C9H16ClNO2
MW:205.681841850281
MDL:MFCD19443216
CID:1986293
PubChem ID:71650741
Update Time:2025-06-10

Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te Chemical and Physical Properties

Names and Identifiers

    • Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla te
    • (1S,5R)-METHYL 6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE
    • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride
    • Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
    • 956004-47-0
    • (1S,5R)-Methyl6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
    • BS-44431
    • CS-0000070
    • E84896
    • MFCD19443216
    • METHYL (1S,5R)-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLATE
    • Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te
    • MDL: MFCD19443216
    • Inchi: 1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H
    • InChI Key: FKVUDBWXNAFSPB-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C2C(C2CN1)(C)C)OC

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.3Ų

Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te Pricemore >>

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Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Reference
Process for producing polycyclic proline derivative or acid adduct salt thereof
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  20 - 25 °C; 25 °C → 55 °C; 12 h, 50 - 55 °C; 55 °C → 20 °C; 45 min, 15 - 20 °C
Reference
Process for the preparation of Boceprevir and intermediates thereof
, India, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  25 °C
Reference
Preparation of prolines their acid addition salt from N-Boc-pyrrolidinones
, Japan, , ,

Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te Raw materials

Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te Preparation Products

Additional information on Methyl (1s,5r)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxyla Te

Methyl (1S,5R)-6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane-2-Carboxylate: A Comprehensive Overview

The compound with CAS No. 956004-47-0, commonly referred to as Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique bicyclic structure and stereochemistry, which contribute to its versatile properties and potential uses in drug development and material science.

Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is characterized by its bicyclo[3.1.0]hexane framework, a structural motif that imparts rigidity and stability to the molecule. The stereochemistry at the 1S and 5R positions plays a crucial role in determining its physical and chemical properties, as well as its interactions with biological systems. Recent studies have highlighted the importance of such bicyclic structures in mimicking natural products and in the design of bioactive molecules.

The synthesis of Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves a series of carefully controlled reactions to achieve the desired stereochemistry and functional groups. Researchers have employed various strategies, including ring-closing metathesis and stereoselective alkylation, to construct the bicyclic core and introduce the methyl group at the specified positions. These methods have been optimized to ensure high yields and excellent stereochemical control, making this compound accessible for further exploration.

In terms of applications, Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has shown promise in drug discovery efforts targeting various therapeutic areas. Its rigid structure allows for precise molecular interactions with biological targets, such as enzymes and receptors, making it a valuable scaffold for lead optimization studies. Recent research has demonstrated its potential as a modulator of G-protein coupled receptors (GPCRs), a class of proteins critical in cellular signaling pathways.

Moreover, the compound's carboxylate group provides versatility in functionalization, enabling further modifications to enhance its pharmacokinetic properties or to target specific biological systems. For instance, researchers have explored the use of this compound as a precursor for peptide-based drugs or as a component in polymerizable materials for advanced drug delivery systems.

Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate at the molecular level. Quantum mechanical calculations have revealed insights into its electronic structure and potential interactions with nucleophiles or electrophiles under different reaction conditions.

In conclusion, Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.]hexane-2-carboxylate represents a significant advancement in organic synthesis and drug discovery due to its unique structural features and versatile functional groups.

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